A Technical Guide to the Basic Properties of 5,6-Dimethoxyisobenzofuran-1(3H)-one
A Technical Guide to the Basic Properties of 5,6-Dimethoxyisobenzofuran-1(3H)-one
Abstract: This document provides a comprehensive technical overview of 5,6-Dimethoxyisobenzofuran-1(3H)-one, a naturally occurring polycyclic aromatic compound belonging to the isobenzofuranone (or phthalide) family.[1] Found in fungal species, this molecule has attracted significant interest from the scientific community due to its versatile chemical nature and promising biological activities.[1] This guide consolidates key information on its chemical and physical properties, spectroscopic data, synthesis protocols, and known biological functions, including its anticancer and enzyme-inhibiting capabilities. Detailed experimental procedures, data tables, and workflow diagrams are presented to support researchers, scientists, and drug development professionals in their work with this compound.
Chemical and Physical Properties
5,6-Dimethoxyisobenzofuran-1(3H)-one is characterized by a fused benzene and furanone ring system, with two methoxy groups attached at the C-5 and C-6 positions of the aromatic ring.[1] This structure makes it a valuable building block in organic synthesis.[1]
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 531-88-4 | [2] |
| Molecular Formula | C₁₀H₁₀O₄ | [1][2] |
| Molecular Weight | 194.18 g/mol | [1][2] |
| IUPAC Name | 5,6-dimethoxy-2-benzofuran-1(3H)-one | [2][3] |
| Synonyms | 5,6-Dimethoxyphthalide, Macconine, m-Meconin | [] |
| InChI Key | UKFAWRZYFYOXEG-UHFFFAOYSA-N |[2][3] |
Table 2: Physical Properties
| Property | Value | Reference |
|---|---|---|
| Physical Form | Solid, Pale Yellow Solid | [3][] |
| Melting Point | 155-157°C | [] |
| Boiling Point | 403.0 ± 45.0°C (Predicted) | [] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [] |
| Storage | Store at 2-8°C in an inert atmosphere |[3][] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 5,6-Dimethoxyisobenzofuran-1(3H)-one. While comprehensive spectral data is best obtained experimentally, typical and reported data are summarized below.
Table 3: Spectroscopic Data Summary
| Technique | Description |
|---|---|
| ¹H NMR | Expected signals would include singlets for the two methoxy groups (around 3.9 ppm), a singlet for the methylene protons of the furanone ring (around 5.2 ppm), and singlets for the two aromatic protons. |
| ¹³C NMR | Key signals are expected for the carbonyl carbon (lactone), aromatic carbons, methoxy carbons, and the methylene carbon of the furanone ring. |
| Mass Spectrometry (MS) | The precursor ion [M+H]⁺ is observed at m/z 195.06518.[2] Other adducts such as [M+Na]⁺ are also detectable.[5] |
| Infrared (IR) | A strong absorption band characteristic of the lactone carbonyl (C=O) group is expected around 1740-1760 cm⁻¹. Additional bands would correspond to C-O and aromatic C-H stretching. |
Synthesis and Reactivity
Synthesis Protocols
The most common laboratory synthesis involves the acid-catalyzed cyclization of a phthalic anhydride precursor. This method is efficient and yields the desired product in high purity after recrystallization.
Experimental Protocol: Cyclization of 4,5-Dimethoxyphthalic Anhydride
-
Reagents:
-
4,5-Dimethoxyphthalic anhydride
-
Acetic anhydride (solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalyst, 1–2 mol%)
-
-
Procedure:
-
4,5-dimethoxyphthalic anhydride is suspended in acetic anhydride in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
A catalytic amount of concentrated sulfuric acid (1–2 mol%) is carefully added to the mixture.
-
The reaction mixture is heated to 80–100°C and stirred for 4–6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the crude product is precipitated by the addition of water or ethanol.
-
The crude product is collected by vacuum filtration and washed with cold water.
-
Purification is achieved by recrystallization from ethanol, yielding colorless crystals of 5,6-Dimethoxyisobenzofuran-1(3H)-one.
-
-
Expected Yield: 68–72%
Chemical Reactivity
The isobenzofuranone core is amenable to various chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.[1]
Table 4: Summary of Chemical Reactions
| Reaction Type | Common Reagents | Major Products Formed | Reference |
|---|---|---|---|
| Oxidation | Potassium permanganate | Quinones | [1] |
| Reduction | Sodium borohydride | Dihydro derivatives | [1] |
| Substitution | Bromine, Chlorine | Halogenated compounds |[1] |
Biological Activity and Mechanism of Action
5,6-Dimethoxyisobenzofuran-1(3H)-one is under investigation for several potential therapeutic applications, primarily due to its effects on cell signaling pathways related to cell growth and apoptosis.[1]
Anticancer Properties
The compound has been shown to induce apoptosis (programmed cell death) in cancer cells.[1] This pro-apoptotic activity is a key area of interest for oncology research. The mechanism involves the activation of specific signaling pathways that lead to controlled cell death.[1] While the exact pathway for this specific compound is still under detailed investigation, the general mechanism of apoptosis induction is a promising therapeutic strategy. Related isobenzofuranone derivatives have also demonstrated the ability to increase cell death and potentiate the effects of established chemotherapy agents like cyclophosphamide and cisplatin.[6][7]
Enzyme Inhibition
Research has identified 5,6-Dimethoxyisobenzofuran-1(3H)-one as a tyrosinase inhibitor.[1] Tyrosinase is a key copper-containing enzyme responsible for melanin biosynthesis.[8][9][10] By inhibiting this enzyme, the compound has potential applications in treating hyperpigmentation disorders and as a skin-whitening agent in cosmetics.[10] The inhibitory mechanism of related isobenzofuranones involves interaction with the copper atoms in the active site of the enzyme.[9]
Antimicrobial Activity
Preliminary studies have suggested that the compound exhibits antimicrobial properties against various pathogens, though this area requires further research to determine the spectrum of activity and mechanism of action.[1]
Safety and Handling
As with any laboratory chemical, proper safety precautions should be taken when handling 5,6-Dimethoxyisobenzofuran-1(3H)-one.
Table 5: GHS Hazard Information
| Category | Information | Reference |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [2][3] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[2][3] |
Conclusion
5,6-Dimethoxyisobenzofuran-1(3H)-one is a multifaceted compound with a well-defined chemical profile and significant potential for further research and development. Its accessible synthesis, versatile reactivity, and notable biological activities—particularly in anticancer and enzyme inhibition contexts—make it a compound of high interest for medicinal chemistry, pharmacology, and materials science. This guide serves as a foundational resource for professionals engaged in exploring the properties and applications of this promising isobenzofuranone derivative.
References
- 1. 5,6-Dimethoxyisobenzofuran-1(3H)-one | 531-88-4 | Benchchem [benchchem.com]
- 2. 5,6-Dimethoxy-3H-isobenzofuran-1-one | C10H10O4 | CID 230460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5,6-Dimethoxyisobenzofuran-1(3H)-one | 531-88-4 [sigmaaldrich.com]
- 5. PubChemLite - 5,6-dimethoxy-3h-isobenzofuran-1-one (C10H10O4) [pubchemlite.lcsb.uni.lu]
- 6. 3-Heptylidene-4,6-Dimethoxy-3H-Isobenzofuran-1-One Is Genotoxic, Increases the Frequency of Cell Death, and Potentiates the Effects of Cyclophosphamide and Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
